molecular formula C15H14N2O2S B5010230 N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide

N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide

Cat. No. B5010230
M. Wt: 286.4 g/mol
InChI Key: NMUWNWFKRQPMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide, also known as PCC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PCC belongs to the class of carbonyl hydrazide compounds, which have been studied for their anti-inflammatory, anti-tumor, and anti-microbial activities.

Mechanism of Action

The mechanism of action of N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively non-toxic in animal studies, more research is needed to determine its safety in humans. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to predict its effects on various biological pathways.

Future Directions

There are a number of future directions for research on N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide. One area of research is the development of new drugs based on this compound. Studies have shown that this compound has anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of these conditions.
Another area of research is the elucidation of the mechanism of action of this compound. While some progress has been made in understanding the mechanism of action of this compound, more research is needed to fully understand its effects on various biological pathways.
Finally, more research is needed to determine the safety and efficacy of this compound in humans. While this compound has been shown to be relatively non-toxic in animal studies, more research is needed to determine its safety in humans. Additionally, more research is needed to determine the optimal dosage and administration route for this compound in humans.

Synthesis Methods

The synthesis of N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. The resulting compound is then reacted with 2-phenylcyclopropylamine to form this compound. The synthesis of this compound has been described in detail in a number of scientific publications.

Scientific Research Applications

N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide has been studied for its potential therapeutic properties in a variety of scientific research applications. One of the main areas of research has been its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
This compound has also been studied for its anti-tumor properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N'-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c18-14(16-17-15(19)13-7-4-8-20-13)12-9-11(12)10-5-2-1-3-6-10/h1-8,11-12H,9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUWNWFKRQPMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NNC(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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